molecular formula C10H9ClF3IO B14062256 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B14062256
M. Wt: 364.53 g/mol
InChI Key: NICUCKHQWRKKNK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

  • An iodine atom at position 3, enabling coupling reactions.
  • A trifluoromethoxy group at position 4, imparting electron-withdrawing properties.

This compound’s molecular formula is C₁₀H₁₁ClF₃IO, with a molar mass of 366.35 g/mol. Its structural complexity makes it a candidate for specialized organic synthesis, particularly in pharmaceutical or agrochemical intermediates.

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

4-(3-chloropropyl)-2-iodo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

NICUCKHQWRKKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)I)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Chloropropyl Chain Introduction

The 3-chloropropyl group is appended via Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr). Industrial methods favor SNAr due to better regiocontrol:

SNAr Protocol:

  • Substrate: 3-Iodo-4-(trifluoromethoxy)benzene
  • Alkylating Agent: 3-Chloropropyl bromide
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 12 hours
  • Yield: 65–70%

Competing Reaction Pathways

Side reactions, such as over-alkylation or dehalogenation, are mitigated by:

  • Stoichiometric Control: Limiting alkylating agent to 1.1 equivalents.
  • Low-Temperature Phases: Maintaining reactions below 100°C to prevent C-I bond cleavage.

Purification and Isolation Techniques

Solvent Extraction and Distillation

Crude reaction mixtures are purified via sequential solvent extractions (e.g., DCM/water) followed by fractional distillation. The patent WO2016125185A2 highlights the use of dichloromethane for isolating nitro intermediates, achieving >99% purity through layer separation and Na₂SO₄ drying.

Chromatographic Methods

For laboratory-scale synthesis, column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers. Gas chromatography-mass spectrometry (GC-MS) confirms structural fidelity, particularly for distinguishing ortho/para products.

Optimization Strategies for Industrial Scaling

Catalytic System Enhancements

  • Radical Initiators: Azobisisobutyronitrile (AIBN) improves chlorination efficiency in benzotrifluoride solvents, reducing reaction times by 30%.
  • UV Irradiation: Polychromatic UV light accelerates chlorine radical formation during trichloromethoxybenzene synthesis, enhancing throughput.

Yield Comparison Across Methodologies

Step Method Catalyst Solvent Yield
Trifluoromethoxyation AHF fluoridation None None 75%
Iodination FeCl₃-catalyzed iodination FeCl₃ DCM 78%
Chloropropyl addition SNAr alkylation K₂CO₃ DMF 68%

Challenges and Mitigation

Regioselectivity in Iodination

The electron-withdrawing -OCF₃ group directs electrophilic substitution to the meta position, but competing ortho products (<10%) necessitate careful quenching and extraction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on the specific context in which it is used. In chemical reactions, the presence of the trifluoromethoxy group can influence the electron density of the benzene ring, affecting reactivity. The 3-chloropropyl group can participate in further reactions, and the iodine atom can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural Comparison of Selected Benzene Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Physical Properties
Target Compound C₁₀H₁₁ClF₃IO 366.35 3-chloropropyl, 3-iodo, 4-trifluoromethoxy Not reported
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene C₁₁H₁₀ClF₅O₂ 304.64 3-chloropropyl, 2-difluoromethoxy, 4-trifluoromethoxy Density: 1.349 g/cm³; Boiling Point: 271.6°C
1-Iodo-4-(trifluoromethoxy)benzene C₇H₄F₃IO 287.01 1-iodo, 4-trifluoromethoxy Not reported
1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene C₁₀H₉ClF₃NO₃ 283.63 3-chloropropyl, 3-nitro, 5-trifluoromethoxy Not reported
Key Observations:

Substituent Effects on Molar Mass :

  • The target compound’s iodine atom contributes significantly to its higher molar mass (366.35 g/mol) compared to analogs with lighter substituents (e.g., nitro group in : 283.63 g/mol).
  • The trifluoromethoxy group increases molecular weight due to fluorine’s atomic mass, while the chloropropyl chain adds bulk and hydrophobicity.

Functional Group Reactivity :

  • Iodo vs. Nitro Groups : The iodine in the target compound enables cross-coupling reactions (e.g., Ullmann, Suzuki), whereas the nitro group in is reducible to amines, offering divergent synthetic pathways .
  • Chloropropyl Chain : The terminal chlorine in the chloropropyl group allows nucleophilic substitution (e.g., with amines or thiols), a feature absent in simpler analogs like 1-iodo-4-(trifluoromethoxy)benzene .

Physical Property Trends :

  • Boiling Point : The compound in (boiling point 271.6°C) suggests that trifluoromethoxy and chloropropyl groups elevate boiling points due to increased molecular weight and polarity. The target compound’s iodine substituent likely further elevates this value, though exact data is unavailable.
  • Density : The density of 1.349 g/cm³ in correlates with halogen content (Cl, F); the target compound’s iodine atom may increase density further.

Stability and Handling Considerations

  • Chloropropyl Group : Hydrolytic instability of the C-Cl bond may require anhydrous conditions during reactions, contrasting with more stable methyl or ethyl chains.

Biological Activity

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique combination of functional groups, including a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. This structural configuration imparts distinctive chemical properties that are significant in medicinal chemistry and related fields. The molecular formula of this compound is C₁₀H₉ClF₃IO, with a molecular weight of approximately 364.53 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps that may require optimization for yield and purity. Common methods include nucleophilic substitution reactions and coupling reactions with various catalysts .

Biological Activity

The biological activity of this compound is primarily influenced by its chemical structure. The trifluoromethoxy group enhances the lipophilicity and metabolic stability, while the iodine and chloropropyl groups can contribute to its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit significant interactions with biological macromolecules, such as proteins and nucleic acids. The presence of halogens (iodine and chlorine) can facilitate binding to these macromolecules, potentially leading to inhibitory effects on various cellular processes .

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that compounds similar to this compound showed promising antitumor activity in vitro. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction in cancer cell lines .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial properties of halogenated benzene derivatives, suggesting that the compound could exhibit activity against both Gram-positive and Gram-negative bacteria. The trifluoromethoxy group enhances the compound's ability to penetrate bacterial membranes .
  • Binding Affinity Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various protein targets. These studies indicated strong interactions with enzymes involved in metabolic pathways, suggesting potential applications in drug design .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₀H₉ClF₃IOChloropropyl, Iodine, TrifluoromethoxyAntitumor, Antimicrobial
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzeneC₁₁H₉BrF₃IOBromopropyl instead of chloropropylSimilar biological activities but varied potency
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzeneC₁₀H₉ClF₃IOIodine at a different positionPotentially different mechanism of action

Q & A

Q. How can this compound serve as a precursor for PET radiotracers targeting neurological receptors?

  • Methodological Answer :
  • Radiolabeling : Replace the iodine atom with fluorine-18 via nucleophilic substitution using K[18F]/K222. The trifluoromethoxy group enhances blood-brain barrier penetration .
  • Validation : Perform autoradiography on brain tissue sections to assess binding affinity to serotonin receptors .

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